Phenol, 4-(((4-butylphenyl)methylene)amino)-
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Overview
Description
Phenol, 4-(((4-butylphenyl)methylene)amino)- is an organic compound with the molecular formula C17H19NO. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 4-(((4-butylphenyl)methylene)amino) group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(((4-butylphenyl)methylene)amino)- typically involves the reaction of 4-butylbenzaldehyde with 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(((4-butylphenyl)methylene)amino)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(((4-butylphenyl)methylene)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include phenolic derivatives with oxidized side chains.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenolic compounds.
Scientific Research Applications
Phenol, 4-(((4-butylphenyl)methylene)amino)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-(((4-butylphenyl)methylene)amino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(((4-methoxyphenyl)methylene)amino)-
- Phenol, 4-(((4-chlorophenyl)methylene)amino)-
- Phenol, 4-(((4-methylphenyl)methylene)amino)-
Uniqueness
Phenol, 4-(((4-butylphenyl)methylene)amino)- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, which may have different substituents such as methoxy, chloro, or methyl groups.
Properties
CAS No. |
71205-39-5 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(4-butylphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-14-5-7-15(8-6-14)13-18-16-9-11-17(19)12-10-16/h5-13,19H,2-4H2,1H3 |
InChI Key |
KGWBQDCYCHBEQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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